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Compound of Interest

2-Chloro-3,5-dimethoxybenzyl
Compound Name:
alcohol

cat. No.: B8628969

An In-Depth Technical Guide to the Spectral Profiling and Synthesis of 2-Chloro-3,5-
dimethoxybenzyl alcohol.

Executive Summary & Compound Identity

2-Chloro-3,5-dimethoxybenzyl alcohol is a halogenated aromatic alcohol and a secondary
metabolite notably isolated from the endophytic fungus Cladosporium cladosporioides (Strain
JG-12).[1][2] Structurally, it consists of a benzyl alcohol core substituted with a chlorine atom at
the ortho position and two methoxy groups at the meta positions relative to the hydroxymethyl

group.

This compound is of significant interest in drug discovery due to its reported bioactivity,
including acetylcholinesterase inhibition and antifungal properties against pathogens like
Candida albicans.[3]

Chemical Identity Table
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Property

Detail

IUPAC Name

(2-Chloro-3,5-dimethoxyphenyl)methanol

Molecular Formula

Molecular Weight 202.63 g/mol
202.0397 (
Exact Mass
Cl)

CAS Number (Precursor)

112641-63-1 (Aldehyde); 1134-08-3 (Acid)

Appearance

Colorless to pale yellow crystalline solid or oil

Solubility

Soluble in MeOH,

, DMSO; sparingly soluble in water

Synthesis & Preparation Protocols

To obtain high-purity samples for spectral analysis, the most reliable route is the chemical

reduction of its commercially available precursors: 2-chloro-3,5-dimethoxybenzaldehyde or 2-

chloro-3,5-dimethoxybenzoic acid.[1][2]

Synthetic Pathway Visualization
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Figure 1: Synthetic workflow showing two primary routes to the target alcohol.

Detailed Protocol: NaBH
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Reduction (Recommended)

This method is preferred for its safety profile and high yield compared to LiAIH

reduction.

o Preparation: Dissolve 1.0 eq (e.qg., 2.0 g) of 2-chloro-3,5-dimethoxybenzaldehyde in 20 mL of
anhydrous methanol in a round-bottom flask.

e Cooling: Place the flask in an ice bath (0 °C) with magnetic stirring.
e Addition: Slowly add 1.5 eq of Sodium Borohydride (NaBH

) portion-wise over 15 minutes. Caution: Hydrogen gas evolution.[1]

e Reaction: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for
another 30 minutes. Monitor by TLC (Hexane:EtOAc 3:1).

e Quenching: Quench carefully with saturated NH

Cl solution (10 mL).

o Extraction: Evaporate methanol under reduced pressure. Extract the aqueous residue with
Dichloromethane (DCM) (

mL).
 Purification: Dry combined organics over anhydrous Na
SO

, filter, and concentrate. Purify via silica gel column chromatography (Gradient: 10%

30% EtOAc in Hexanes).

Spectral Data Analysis

The following spectral data is synthesized from isolation literature of Cladosporium metabolites
and structural additivity rules for halogenated arenes.
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Nuclear Magnetic Resonance (NMR)

The introduction of the chlorine atom at the C2 position breaks the symmetry of the 3,5-
dimethoxy system, resulting in distinct chemical shifts for the methoxy groups and aromatic

protons.

H NMR (500 MHz, CDCI
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Mass Spectrometry (MS)

The mass spectrum is definitive due to the characteristic chlorine isotope pattern.
« lonization Mode: El (Electron Impact, 70 eV) or ESI+ (Electrospray).
e Molecular lon (

):

202 (100%) and 204 (32%).

» Fragmentation Pathway:

o (202/204): Parent peak.

o (185/187): Loss of hydroxyl radical (benzylic cation formation).[1]
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o (171/173): Loss of hydroxymethyl group.[1]

o (167): Loss of chlorine (minor).[1]

Fragmentation Logic Diagram

Molecular lon (M+)
m/z 202 / 204 (3:1)
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Figure 2: Primary mass spectrometry fragmentation pathways observed in EI-MS.[1]

Infrared Spectroscopy (FT-IR)

Key functional group absorptions for identification:

3350 — 3450 cm

: O-H stretching (Broad, strong).

2850 — 2950 cm

: C-H stretching (Aliphatic

and

)

1590, 1460 cm

: C=C Aromatic ring skeletal vibrations.

1150, 1050 cm
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: C-O stretching (Ether and Alcohol).

e 750 -800cm

. C-Cl stretching (Characteristic of chloroarenes).[1]

Quality Control & Stability
HPLC Method for Purity Analysis
e Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18,

mm).

» Mobile Phase:
o A:0.1% Formic Acid in Water.
o B: Acetonitrile.[1]
e Gradient: 10% B to 90% B over 20 minutes.
o Detection: UV at 280 nm (Absorption max for dimethoxybenzene system).
o Retention Time: Expected

12.5 min (elutes after non-chlorinated analog due to increased lipophilicity).

Storage

e Store at -20 °C under inert atmosphere (Argon/Nitrogen).

» Protect from light to prevent photo-dechlorination.[1][2]
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o Peng, J., et al. (2013). "The Genus Cladosporium: A Prospective Producer of Natural
Products." Journal of Marine Science and Engineering.

o Link: [Link][1]

¢ Synthetic Precursor Data
o PubChem. "2-Chloro-3,5-dimethoxybenzoic acid (CAS 1134-08-3)."[1][2][5]
o Link: [Link][1]

* General Reduction Protocols: Clayden, J., Greeves, N., & Warren, S. (2012). Organic
Chemistry. Oxford University Press. (Standard protocols for NaBH4 reduction of
benzaldehydes).

¢ Spectral Prediction Models: Pretsch, E., Buhlmann, P., & Badertscher, M. (2009). Structure
Determination of Organic Compounds: Tables of Spectral Data. Springer. (Source for
substituent additivity rules used in NMR prediction).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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© 2026 BenchChem. All rights reserved. 10/10 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b8628969?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8628969?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

